molecular formula C10H16ClN3O2 B14035928 Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Katalognummer: B14035928
Molekulargewicht: 245.70 g/mol
InChI-Schlüssel: NUMAFRAZDFYUBD-CTERPIQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the furo[2,3-c]pyrrole moiety. Common reagents used in these reactions may include:

    Oxidizing agents: for the formation of the oxadiazole ring.

    Reducing agents: for the reduction of intermediate compounds.

    Catalysts: to facilitate specific reaction steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch or continuous flow reactors: to control reaction conditions precisely.

    Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form different derivatives.

    Reduction: where the compound may be reduced to form more saturated derivatives.

    Substitution: where functional groups on the compound may be replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Catalysts: such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may yield more saturated furo[2,3-c]pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: as a building block for the synthesis of more complex molecules.

    Biology: as a probe or tool for studying biological processes.

    Medicine: as a potential therapeutic agent for treating various diseases.

    Industry: as a precursor for the production of advanced materials.

Wirkmechanismus

The mechanism of action of Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can be compared with other similar compounds, such as:

    Oxadiazole derivatives: which share the oxadiazole ring structure.

    Furo[2,3-c]pyrrole derivatives: which share the furo[2,3-c]pyrrole ring structure.

The uniqueness of this compound lies in its specific combination of these two ring structures, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C10H16ClN3O2

Molekulargewicht

245.70 g/mol

IUPAC-Name

(2S,3aS,6aS)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-6-12-10(15-13-6)3-8-2-7-4-11-5-9(7)14-8;/h7-9,11H,2-5H2,1H3;1H/t7-,8-,9+;/m0./s1

InChI-Schlüssel

NUMAFRAZDFYUBD-CTERPIQNSA-N

Isomerische SMILES

CC1=NOC(=N1)C[C@@H]2C[C@H]3CNC[C@H]3O2.Cl

Kanonische SMILES

CC1=NOC(=N1)CC2CC3CNCC3O2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.